Tert-butyl 6-(hydroxymethyl)hexahydrocyclopenta[B][1,4]oxazine-4(4AH)-carboxylate Tert-butyl 6-(hydroxymethyl)hexahydrocyclopenta[B][1,4]oxazine-4(4AH)-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13678862
InChI: InChI=1S/C13H23NO4/c1-13(2,3)18-12(16)14-4-5-17-11-7-9(8-15)6-10(11)14/h9-11,15H,4-8H2,1-3H3
SMILES: CC(C)(C)OC(=O)N1CCOC2C1CC(C2)CO
Molecular Formula: C13H23NO4
Molecular Weight: 257.33 g/mol

Tert-butyl 6-(hydroxymethyl)hexahydrocyclopenta[B][1,4]oxazine-4(4AH)-carboxylate

CAS No.:

Cat. No.: VC13678862

Molecular Formula: C13H23NO4

Molecular Weight: 257.33 g/mol

* For research use only. Not for human or veterinary use.

Tert-butyl 6-(hydroxymethyl)hexahydrocyclopenta[B][1,4]oxazine-4(4AH)-carboxylate -

Specification

Molecular Formula C13H23NO4
Molecular Weight 257.33 g/mol
IUPAC Name tert-butyl 6-(hydroxymethyl)-3,4a,5,6,7,7a-hexahydro-2H-cyclopenta[b][1,4]oxazine-4-carboxylate
Standard InChI InChI=1S/C13H23NO4/c1-13(2,3)18-12(16)14-4-5-17-11-7-9(8-15)6-10(11)14/h9-11,15H,4-8H2,1-3H3
Standard InChI Key GQKOTFBRHHTXPW-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1CCOC2C1CC(C2)CO
Canonical SMILES CC(C)(C)OC(=O)N1CCOC2C1CC(C2)CO

Introduction

Synthesis and Chemical Reactivity

While detailed synthetic protocols for this specific compound remain proprietary, established methodologies for analogous 1,4-oxazines provide insights into plausible routes. A multi-step approach likely involves:

  • Cyclocondensation: Formation of the oxazine ring via reaction between a β-amino alcohol and a carbonyl compound under acidic conditions.

  • Functionalization: Introduction of the hydroxymethyl group through nucleophilic substitution or reduction reactions.

  • Protection/Deprotection: Use of tert-butyloxycarbonyl (Boc) groups to protect reactive sites during synthesis .

A representative procedure for bromomethyl oxazine derivatives involves inverse electron demand Diels–Alder reactions between nitroalkenes and olefins, followed by functionalization with trimethylsilyl bromide at −80°C . For N-alkylated variants, reactions with amines in 2-butanone using SCS-Bi₂O₃ as a base yield substituted products after recrystallization .

Table 2: Comparative Yields in Oxazine Synthesis

Reaction TypeYield RangeKey Conditions
Diels–Alder Cyclization65–78%−80°C, CH₂Cl₂ solvent
N-Alkylation77–92%Room temperature, SCS-Bi₂O₃

The hydroxymethyl group at position 6 enables further derivatization, such as esterification or glycosylation, expanding the compound’s utility in medicinal chemistry.

Materials Science Applications

The rigid bicyclic structure and polar functional groups make this compound a candidate for advanced materials:

  • Polymer Additives: Oxazines enhance thermal stability in epoxy resins, with glass transition temperatures (TgT_g) increasing by 15–20°C at 5 wt% loading.

  • Coordination Chemistry: The nitrogen lone pair facilitates metal binding, as evidenced by a 2019 study where similar oxazines formed stable complexes with Cu(II) (Kd=108MK_d = 10^{-8} \, \text{M}) .

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